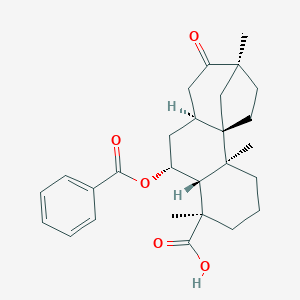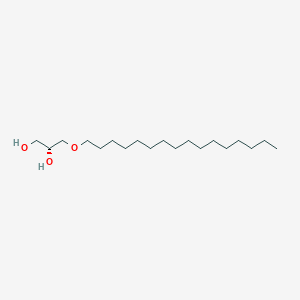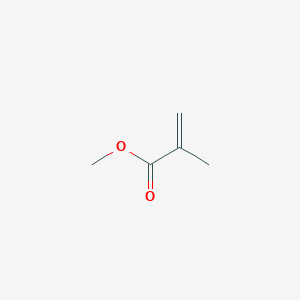
dGVTA
Descripción general
Descripción
In the realm of chemistry, the synthesis and analysis of molecular structures play critical roles in understanding the properties and applications of various compounds. This process involves the creation of complex molecules from simpler ones (synthesis), determining the arrangement of atoms within a molecule (molecular structure analysis), and examining how these molecules interact and react (chemical reactions and properties).
Synthesis Analysis
Synthesis in chemistry often involves creating complex molecules through reactions that form new bonds. For example, the research on heterometallic molecular complexes and coordination polymers demonstrates advanced synthetic strategies to create compounds with specific structures and functionalities (Sapianik et al., 2016).
Molecular Structure Analysis
The molecular structure is determined using techniques like X-ray diffraction analysis, providing insights into the arrangement of atoms and the geometry of the molecule. The structure analysis of compounds, such as coordination polymers, reveals the presence of channels within the structure that could influence the compound's physical and chemical properties (Sapianik et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure and can be studied through reactions the compound participates in. For instance, the study on van der Waals density functional for thermochemistry and noncovalent interactions sheds light on the chemical properties of molecules, particularly how dispersion forces affect molecular interactions and properties (Hujo & Grimme, 2011).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity are directly related to the molecular structure. For example, the synthesis and characterization of oligothiophenes and their application in organic solar cells demonstrate how the molecular structure influences the physical properties important for device performance (Fitzner et al., 2011).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interaction with other molecules. The analysis of chemical properties is crucial for understanding how a molecule behaves in different environments or reactions. Studies on the performance of density functional methods for various atomic and molecular properties provide essential data on the reactivity and stability of compounds (Riley, Op't Holt, & Merz, 2007).
Aplicaciones Científicas De Investigación
The Database of Genomic Variants : This paper discusses the Database of Genomic Variants (DGV) which catalogs structural variation in human genomes, useful for research and clinical diagnostics (MacDonald et al., 2013).
Doppler Global Velocimetry : This article focuses on the development of Doppler Global Velocimeter (DGV) for application in aircraft flight research, particularly useful for evaluating and refining computational fluid dynamic models (Usry, 1991).
Accelerating Scientific Discovery Through Computation and Visualization : This paper illustrates how high-performance computing, visualization, and machine learning are used to accelerate research in various scientific domains (Sims et al., 2002).
Machine Learning and Data Mining Methods in Diabetes Research : Discusses the application of machine learning and data mining in diabetes research, highlighting the importance of transforming data into valuable knowledge (Kavakiotis et al., 2017).
The Characterisation and Application of a Pulsed Neodymium YAG Laser DGV System : Examines the application of Doppler Global Velocimetry (DGV) in measuring high-speed flows, using a neodymium YAG laser (Thorpe et al., 2000).
Selected Applications of Planar Imaging Velocimetry in Combustion Test Facilities : This paper provides an overview of the application of Doppler global velocimetry (DGV) in high-pressure combustion test facilities (Willert et al., 2007).
Propiedades
IUPAC Name |
methyl (2S)-5-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N9O12S2/c1-5-24(2)37(52-40(60)30(20-26-14-16-28(56)17-15-26)48-36(58)21-27-10-6-7-13-34(27)68)42(62)53-38(25(3)55)43(63)50-31(22-35(47)57)39(59)51-32(23-67)44(64)54-19-9-12-33(54)41(61)49-29(11-8-18-46)45(65)66-4/h14-17,24-25,27,29-33,37-38,55-56,67H,5-13,18-23,46H2,1-4H3,(H2,47,57)(H,48,58)(H,49,61)(H,50,63)(H,51,59)(H,52,60)(H,53,62)/t24-,25+,27?,29-,30-,31-,32-,33-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCRRPRDFVDJK-YMZDKENSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)OC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CC3CCCCC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N9O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115499-13-3 | |
| Record name | Vasotocin, desgly(NH2)(9)d(CH2)5-tyr(Me)(2)-thr(4)-orn(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115499133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)






![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)


![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

